molecular formula C6H7F3N2O B2936710 [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol CAS No. 2138245-32-4

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B2936710
CAS No.: 2138245-32-4
M. Wt: 180.13
InChI Key: UYXDTXCTCAFBAJ-UHFFFAOYSA-N
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Description

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol is an imidazole derivative characterized by a hydroxymethyl group (-CH2OH) at position 2, a methyl group at position 1, and a trifluoromethyl (-CF3) group at position 5 of the imidazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical moiety in medicinal chemistry and agrochemical applications .

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-4(6(7,8)9)2-10-5(11)3-12/h2,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXDTXCTCAFBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the trifluoromethylation of imidazole derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the lithiation of imidazole derivatives followed by trapping with electrophiles has been reported as an effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol
  • Structure : A trifluoroethyl (-CH2CF3) group at position 1 and a hydroxymethyl group at position 5.
  • Key Differences :
    • The trifluoroethyl substituent (position 1) introduces greater steric bulk and electron-withdrawing effects compared to the methyl group in the target compound.
    • Molecular weight: 180.13 g/mol (vs. ~178–182 g/mol for the target compound) .
Compound B : {1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol
  • Structure: Nitro (-NO2) at position 5, phenylsulfonylmethyl at position 4, and hydroxymethyl at position 2.
  • Key Differences: The nitro group (strong electron-withdrawing) increases reactivity in electrophilic substitutions but reduces metabolic stability compared to -CF3.
Compound C : (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
  • Structure : Hexyl (-C6H13) at position 1, methanesulfonyl (-SO2CH3) at position 2, and hydroxymethyl at position 5.
  • Key Differences :
    • The hexyl chain enhances lipophilicity but may reduce aqueous solubility.
    • Methanesulfonyl is a stronger electron-withdrawing group than -CF3, altering electronic distribution on the ring .
Compound D : (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol
  • Structure : Benzyl (-CH2C6H5) at position 1 and methyl at position 2.
  • Lacks the trifluoromethyl group, reducing electronegativity at position 5 .
Compound E : (2-Methyl-5-nitro-1H-imidazol-1-yl)methanol Derivatives
  • Structure : Nitro at position 5 and hydroxymethyl at position 1.
  • Key Differences :
    • Positional isomerism shifts the hydroxymethyl group to position 1, altering hydrogen-bonding capabilities.
    • Nitro groups are prone to reduction, unlike the stable -CF3 group .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C7H7F3N2O C6H7F3N2O C13H14N3O5S C11H20N2O3S C12H14N2O
Molecular Weight (g/mol) ~178–182 180.13 324.33 260.35 202.25
LogP (Predicted) 1.2–1.5 1.8 2.5 3.1 2.0
Key Functional Groups -CF3, -CH2OH -CH2CF3, -CH2OH -NO2, -SO2Ph -SO2CH3, -C6H13 -CH2C6H5

Biological Activity

[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol is an organic compound that has garnered attention for its potential biological activity. This compound features a trifluoromethyl group attached to an imidazole ring, which enhances its interaction with various biological targets. This article summarizes the biological activities, mechanisms of action, and relevant research findings related to this compound.

Basic Information

PropertyDetails
IUPAC Name [1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanol
CAS Number 2138245-32-4
Molecular Formula C6H7F3N2O
Molecular Weight 166.1015 g/mol
Physical Form Pale-yellow to yellow-brown solid

Synthesis

The synthesis of this compound typically involves the trifluoromethylation of imidazole derivatives. Common methods include using trifluoromethyl iodide or trifluoromethyl sulfonic acid under optimized reaction conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's capacity for hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways involved in:

  • Cell proliferation
  • Apoptosis
  • Inflammation

These interactions suggest potential therapeutic applications in diseases such as cancer and inflammatory disorders .

Toxicological Profile

Research indicates that this compound exhibits irritant properties. It is classified as a skin and eye irritant and may cause respiratory irritation upon exposure. Precautionary measures are advised when handling this compound in laboratory settings .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a potential drug candidate for metabolic disorders.
  • Receptor Binding Affinity : Investigations into receptor interactions have shown that this compound exhibits significant binding affinity to certain receptors, which may play a role in its pharmacological effects .
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeFindings
Enzyme Inhibition Inhibits key metabolic enzymes
Receptor Interaction High binding affinity to specific receptors
Anti-inflammatory Effects Potential modulation of inflammatory pathways

Q & A

Q. What synthetic routes are commonly employed to prepare [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol?

The compound can be synthesized via reduction of its corresponding aldehyde derivative, [1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde], using reducing agents like sodium borohydride (NaBH₄). Alternatively, nucleophilic substitution reactions on halogenated precursors may be employed. Post-synthetic purification involves column chromatography and spectroscopic validation (e.g., ¹H NMR, IR) to confirm the hydroxymethyl (-CH₂OH) group .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Key methods include:

  • ¹H and ¹³C NMR : To identify the hydroxymethyl group (δ ~4.5–5.0 ppm for -CH₂OH) and trifluoromethyl (-CF₃) signals.
  • IR Spectroscopy : Confirms the O-H stretch (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • Elemental Analysis : Validates purity by comparing experimental and theoretical C/H/N/F percentages .

Q. How is the compound’s stability optimized during storage?

Due to the hygroscopic nature of the hydroxymethyl group, store under inert gas (e.g., argon) at –20°C. Stability assessments via HPLC (as in ) ensure minimal degradation over time .

Advanced Research Questions

Q. What strategies enable functionalization of the hydroxymethyl group for derivatization?

  • Oxidation : Dess-Martin periodinane (DMP) in dichloromethane converts -CH₂OH to a carbonyl group (-CHO) for further reactivity .
  • Protection : Silane reagents (e.g., tert-butyldimethylsilyl chloride, TBSCl) protect the hydroxyl group as a silyl ether, enabling selective reactions at other sites .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for modification .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., enzymes) using software like AutoDock, as demonstrated in imidazole-based antifungal studies .

Q. How are contradictions in spectral or crystallographic data resolved?

  • Cross-validation using complementary techniques (e.g., X-ray crystallography vs. NMR) addresses discrepancies. For example, SHELX software refines crystal structures to resolve packing effects or tautomerism .
  • Impurity analysis via HPLC or mass spectrometry identifies byproducts affecting spectral interpretations .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antifungal Testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans) .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the trifluoromethyl or hydroxymethyl groups correlates structural changes with bioactivity .

Q. How is the compound’s role in catalytic systems explored?

Imidazole-methanol derivatives can act as ligands in organometallic catalysts. For example, bimetallic complexes with imidazole-based ligands (as in ) show potential in hydrolyzing organophosphorus compounds, suggesting analogous applications for this compound .

Methodological Notes

  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D structures, with refinement metrics (R-factor < 0.05) ensuring accuracy .
  • Synthetic Reproducibility : Detailed reaction logs (solvent, catalyst, temperature) and spectral datasets (NMR, IR) are essential for replicating results .

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